

# Unveiling the Molecular Targets of BSJ-04-132: A Technical Guide

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## Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B8095274

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Boston, MA – In the rapidly evolving landscape of targeted protein degradation, the proteolysis-targeting chimera (PROTAC) **BSJ-04-132** has emerged as a significant tool for selectively targeting key regulators of the cell cycle. This technical guide provides an in-depth overview of the molecular targets of **BSJ-04-132**, its mechanism of action, and the experimental methodologies used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of **BSJ-04-132** and its potential applications in oncology research.

## Core Molecular Target: Cyclin-Dependent Kinase 4 (CDK4)

**BSJ-04-132** is a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4)[1][2][3][4][5]. CDK4, in complex with D-type cyclins, is a pivotal enzyme that governs the G1-S phase transition of the cell cycle[3][6]. By phosphorylating the retinoblastoma protein (Rb), the CDK4/cyclin D complex initiates a signaling cascade that leads to cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers, making CDK4 an attractive therapeutic target.

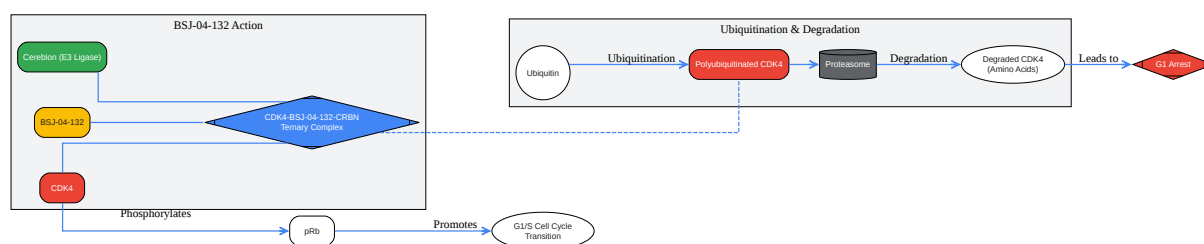
Unlike traditional small molecule inhibitors that only block the catalytic activity of their targets, **BSJ-04-132** eliminates the entire CDK4 protein. This is achieved through its unique structure as a PROTAC.

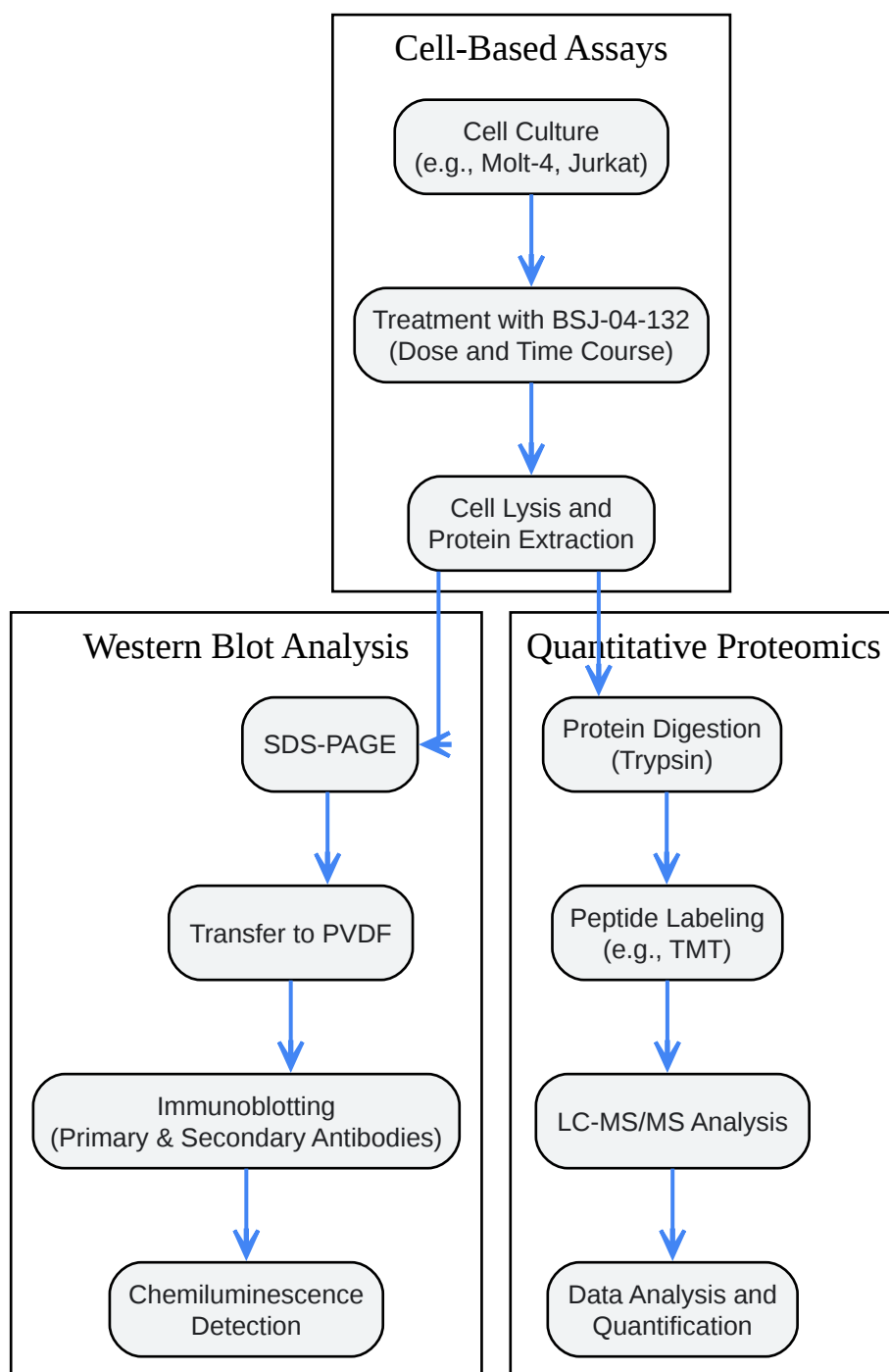
## Mechanism of Action: A PROTAC-Mediated Degradation

**BSJ-04-132** is a heterobifunctional molecule composed of three key components:

- A ligand that recognizes and binds to CDK4. This component is derived from the known CDK4/6 inhibitor, Ribociclib[3][5][7].
- A ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][4][5][7].
- A linker that connects the CDK4-binding and CRBN-binding moieties.

The mechanism of action, illustrated in the signaling pathway diagram below, involves the formation of a ternary complex between CDK4, **BSJ-04-132**, and CRBN[3][5]. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the proteasome, leading to a reduction in total CDK4 levels within the cell. This degradation is dependent on the presence of Cereblon[2][4][8].





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